molecular formula C20H16FN5O3S B6483468 N-(2-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1242854-26-7

N-(2-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B6483468
CAS No.: 1242854-26-7
M. Wt: 425.4 g/mol
InChI Key: KNCCNUZJTMARIE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a triazolo[4,3-a]pyrazine core fused with a sulfanyl-acetamide moiety. The molecule incorporates a 3-methoxyphenyl group at position 7 and a 2-fluorophenyl substituent on the acetamide nitrogen. This design integrates fluorine and methoxy groups, which are known to enhance bioavailability and target selectivity in medicinal chemistry .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3S/c1-29-14-6-4-5-13(11-14)25-9-10-26-18(19(25)28)23-24-20(26)30-12-17(27)22-16-8-3-2-7-15(16)21/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCCNUZJTMARIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features several notable components:

  • Fluorophenyl Group : This group can enhance lipophilicity and bioavailability.
  • Triazolopyrazine Core : Known for its diverse biological activities.
  • Methoxyphenyl Group : May contribute to the compound's interaction with biological targets.

The molecular formula is C20H16FN5O3SC_{20}H_{16}FN_5O_3S with a molecular weight of approximately 405.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases and phosphatases involved in cancer cell proliferation and survival. The unique structure allows it to modulate signaling pathways effectively.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound:

  • In Vitro Studies : Compounds within the same class have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). For instance, derivatives exhibited IC50 values ranging from 9.1 µg/mL to over 64.5 µg/mL against these cell lines .
  • Mechanistic Studies : Investigations into the mechanism revealed that some derivatives could disrupt microtubule dynamics and inhibit tubulin polymerization, which is crucial for cancer cell mitosis .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds:

  • Bacterial Inhibition : Certain derivatives demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Some studies have indicated that this class of compounds may possess anti-inflammatory effects as well:

  • Cytokine Inhibition : Compounds were shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a closely related compound in inhibiting growth in various cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µg/mL in MCF-7 cells. The study concluded that further exploration into its mechanism could unveil novel therapeutic strategies for breast cancer treatment .

Study 2: Antimicrobial Assessment

Another research project focused on the antimicrobial activity of triazolopyrazine derivatives. It was found that one derivative exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against multiple bacterial strains. This study emphasizes the need for further development of these compounds as potential antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Methoxy Substitutents : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxy-substituted analogs (e.g., ), as fluorine reduces oxidative metabolism.
  • Sulfanyl Linker : The sulfanyl-acetamide bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility and hydrogen-bonding interactions .

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